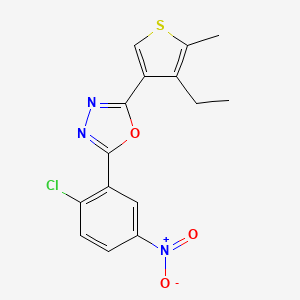
1-(2,5-dichlorobenzoyl)azocane
Übersicht
Beschreibung
1-(2,5-dichlorobenzoyl)azocane, also known as DCBA, is a chemical compound that has been widely used in scientific research due to its unique properties. DCBA is a heterocyclic compound that contains both an azo group and a benzoyl group, making it useful in various fields of study, including chemistry, biology, and medicine. In
Wissenschaftliche Forschungsanwendungen
1-(2,5-dichlorobenzoyl)azocane has been used in various scientific research applications, including the development of new drugs, the study of enzyme kinetics, and the investigation of protein-protein interactions. In drug development, this compound has been found to have anticancer and antiviral properties, making it a potential candidate for the treatment of various diseases. In enzyme kinetics, this compound has been used to study the activity of enzymes such as chymotrypsin and trypsin. In protein-protein interactions, this compound has been used to investigate the binding affinity between proteins, providing insights into the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of 1-(2,5-dichlorobenzoyl)azocane is not fully understood, but it is believed to involve the formation of a covalent bond between the azo group and the target molecule. This covalent bond can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, depending on the target molecule.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the target molecule. In enzyme inhibition studies, this compound has been shown to inhibit the activity of chymotrypsin and trypsin, which are involved in the digestion of proteins. In protein-protein interaction studies, this compound has been found to disrupt the binding of proteins such as p53 and MDM2, which are involved in the regulation of cell growth and division. These effects suggest that this compound has potential applications in drug development and disease treatment.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-dichlorobenzoyl)azocane has several advantages for lab experiments, including its high purity and stability, as well as its ability to form covalent bonds with target molecules. However, this compound also has limitations, such as its potential toxicity and the need for specialized equipment for its synthesis and handling. These limitations should be taken into consideration when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,5-dichlorobenzoyl)azocane. One potential direction is the investigation of its anticancer and antiviral properties, with the aim of developing new drugs for the treatment of cancer and viral infections. Another direction is the study of its interactions with other target molecules, such as DNA and RNA, which could provide insights into the mechanisms of various biological processes. Finally, the development of new synthesis methods for this compound could improve its availability and reduce its cost, making it more accessible for scientific research.
Eigenschaften
IUPAC Name |
azocan-1-yl-(2,5-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO/c15-11-6-7-13(16)12(10-11)14(18)17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLKSHBRAYXULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[({[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4740221.png)
![3-ethyl 7-methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4740228.png)
![ethyl 6-methyl-2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4740241.png)
![methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4740245.png)
![6,6-dimethyl-2-[(2-phenoxyethyl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4740251.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4740254.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B4740266.png)
![2-{[(3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4740274.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740284.png)


![4-[(5-chloro-2-furyl)methylene]-3-methyl-2-pentenedioic acid](/img/structure/B4740302.png)
![4-(4-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4740303.png)